molecular formula C5H10N2S2 B13216972 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B13216972
M. Wt: 162.3 g/mol
InChI Key: DPBVZVBWIWUUBT-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a chemical building block of high interest in medicinal chemistry and drug discovery research. The 4,5-dihydro-1,3-thiazole core, also known as a thiazoline, is a privileged scaffold in the design of novel biologically active compounds . Thiazole and dihydrothiazole derivatives are extensively investigated for their wide spectrum of pharmacological properties, including serving as antimicrobial , anticancer , and anti-inflammatory agents . The presence of both sulfur and nitrogen heteroatoms in the ring structure, along with the reactive 2-aminoethylsulfanyl side chain, makes this compound a versatile intermediate for synthesizing more complex molecules or for use in combinatorial chemistry . Researchers utilize this scaffold to develop new chemical entities, particularly focusing on its potential to interact with various biological targets. All products are intended for Research Use Only and are not approved for use in humans or animals.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2/c6-1-3-8-5-7-2-4-9-5/h1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVZVBWIWUUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminoethyl Thiol Precursors with α-Haloketones or α-Halocarbonyls

One common approach involves the cyclization of an aminoethyl thiol derivative with α-haloketones or related electrophiles to form the thiazoline (4,5-dihydrothiazole) ring:

  • Mechanism: The thiol group attacks the electrophilic carbon of the α-haloketone, followed by intramolecular nucleophilic attack by the amino group to close the ring.
  • Typical conditions: Reflux in methanol or ethanol, sometimes under inert atmosphere.
  • Yields: Generally good to excellent (60-85%) depending on substituents and reaction time.

This method is favored for its straightforwardness and ability to produce the 2-substituted thiazoline ring with the aminoethyl side chain intact.

Hantzsch-Type Condensation Reactions

The Hantzsch condensation, a classical method for thiazole synthesis, can be adapted for 2-aminothiazole derivatives:

  • Reactants include α-haloketones or α-haloesters with thiourea or thiosemicarbazides.
  • In the case of 2-[(2-aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole, an aminoethyl thiol or thiosemicarbazide derivative can be used as the sulfur and nitrogen source.
  • Reaction conditions often involve heating under reflux in polar solvents like ethanol or methanol.
  • This method can be catalyst-free or use mild acid catalysts to promote cyclization.
  • The method provides good regioselectivity and yields.

One-Pot Multi-Component Reactions

Recent advances include one-pot three-component reactions involving:

  • α-Nitro epoxides, potassium thiocyanate, and primary amines
  • Enaminones, cyanamide, and elemental sulfur

These methods enable the formation of polysubstituted 2-aminothiazoles efficiently, often under mild conditions and with good yields. While specific examples for the exact compound are limited, these protocols offer potential routes for analog synthesis.

Representative Synthetic Route Example

Step Reagents and Conditions Description Yield (%) Reference
1 2-Aminoethanethiol + α-bromoacetaldehyde Reflux in methanol for 4-6 hours Cyclization to 2-[(2-aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole 75-80%
2 Purification by recrystallization Methanol or ethanol solvent Obtain pure compound -

This approach uses commercially available aminoethanethiol and α-haloketones, making it practical for laboratory synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent Methanol, ethanol, or water Polar solvents favor cyclization and solubility
Temperature 60-90 °C (reflux) Higher temperatures increase rate but may cause side reactions
Reaction Time 3-8 hours Sufficient time needed for complete cyclization
pH Neutral to slightly acidic Acidic conditions can promote cyclization but may degrade amine
Catalyst Usually none or mild acid (HCl) Catalysts can improve yield but may require careful control

Optimization of these parameters is crucial for maximizing yield and purity.

Analytical Data Supporting Synthesis

Typical characterization techniques used to confirm the structure and purity of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole include:

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages Yield Range
Cyclization of aminoethyl thiol + α-haloketone 2-Aminoethanethiol, α-bromoacetaldehyde Nucleophilic substitution, ring closure Simple, good yields, scalable Requires haloketones 70-85%
Hantzsch-type condensation α-Haloketones, thiourea derivatives Condensation and cyclization Regioselective, versatile Longer reaction times 60-80%
One-pot multi-component reaction α-Nitro epoxides, thiocyanate, amines Cascade cyclization Efficient, eco-friendly Less common for this compound 50-75%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring exhibits reactivity at the C-2 position due to the electron-withdrawing effect of the sulfur and nitrogen atoms. The aminoethylsulfanyl group enhances nucleophilic substitution potential:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives . For example, treatment with CH₃I in methanol yields 2-[(2-(methylamino)ethyl)sulfanyl]-4,5-dihydro-1,3-thiazole.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amide derivatives . Reaction with ClCOCH₃ forms 2-[(2-acetamidoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole.

Oxidation Reactions

The sulfur atoms in the thiazole ring and side chain are susceptible to oxidation:

  • Thiazole Ring Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole ring to form thiazole S-oxide derivatives , modifying electronic properties .

  • Sulfide to Sulfone : The sulfanyl (-S-) group oxidizes to sulfone (-SO₂-) under strong oxidants (e.g., KMnO₄), yielding 2-[(2-aminoethyl)sulfonyl]-4,5-dihydro-1,3-thiazole.

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

  • With Nitrile Oxides : Forms isoxazolo-thiazole hybrids under mild conditions .

  • With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-thiazole conjugates , useful in medicinal chemistry .

Condensation and Alkylation of the Aminoethyl Group

The primary amine in the side chain undergoes typical amine reactions:

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imine derivatives (e.g., 2-[(2-(benzylideneamino)ethyl)sulfanyl]-4,5-dihydro-1,3-thiazole).

  • Mitsunobu Reaction : Couples with alcohols using DIAD/TPP to generate secondary amines .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with biological targets:

  • Enzyme Inhibition : The thiazole ring binds to enzyme active sites (e.g., kinases), while the aminoethylsulfanyl group forms hydrogen bonds with cysteine residues .

  • Metabolic Oxidation : Liver microsomes oxidize the sulfide to sulfoxide metabolites, detected via LC-MS .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductReference
N-Alkylation CH₃I, K₂CO₃, MeOH, reflux2-[(2-(Methylamino)ethyl)sulfanyl]-4,5-dihydro-1,3-thiazole
Acylation AcCl, Et₃N, CH₂Cl₂, 0°C → RT2-[(2-Acetamidoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole
Sulfide Oxidation KMnO₄, H₂O, H₂SO₄, 60°C2-[(2-Aminoethyl)sulfonyl]-4,5-dihydro-1,3-thiazole
Schiff Base Formation Benzaldehyde, EtOH, Δ2-[(2-(Benzylideneamino)ethyl)sulfanyl]-4,5-dihydro-1,3-thiazole
CuAAC Cycloaddition CuI, NaN₃, DMF, RTTriazole-linked thiazole conjugate

Mechanistic Insights

  • Nucleophilicity : The aminoethyl group’s lone pair enhances attack at electrophilic centers (e.g., carbonyl carbons) .

  • Ring Strain : The 4,5-dihydro-thiazole ring’s partial saturation increases reactivity toward ring-opening reactions under acidic conditions.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong bonds with various biological molecules, influencing biochemical pathways and enzyme activities . This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

Key structural analogues of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole include:

  • 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazole (CAS 19975-56-5): Features a methyl group, imparting lower polarity and higher lipophilicity .
  • 2-(Benzylsulfanyl)-4,5-dihydro-1,3-thiazole (CAS 41834-62-2): Bulky benzyl substituent increases steric hindrance and aromatic interactions .
  • 2-(Z-1,2-Diferrocenylvinyl)-4,5-dihydro-1,3-thiazole: A redox-active organometallic derivative with E(I) = 0.251 V and E(II) = 0.408 V .

The aminoethyl group in the target compound introduces hydrogen-bonding capability and basicity, contrasting with the hydrophobic methyl or benzyl groups in analogues. This polar substituent likely reduces logP (lipophilicity) compared to methyl- or benzyl-substituted derivatives, enhancing aqueous solubility .

Electrochemical Properties

Substituents on the thiazole ring significantly influence redox behavior. In diferrocenyl derivatives, replacing 4,5-dihydrooxazole with 4,5-dihydro-1,3-thiazole increases redox potentials (E(I) = 0.251 V vs. 0.116 V for oxazole analogues) due to the sulfur atom’s electron-withdrawing effect . While direct data for the target compound is unavailable, the aminoethyl group’s electron-donating nature may lower redox potentials compared to electron-withdrawing substituents (e.g., diferrocenylvinyl).

Oxidation Stability

4,5-Dihydro-1,3-thiazoles undergo oxidation to S-oxides or S-dioxides under strong oxidants (e.g., mCPBA, KMnO₄) . However, the primary amine could also participate in side reactions, complicating oxidation pathways.

Physicochemical Properties

Lipophilicity (logP) is a critical parameter for bioavailability. For example:

  • 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazole : Predicted higher logP (hydrophobic methyl group).
  • 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole: Lower logP due to amine hydrophilicity.

Comparative Data Table

Compound Name Substituent Redox Potential (E(I)/E(II) V) Predicted logP Oxidation Stability
2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole 2-Aminoethylsulfanyl Not reported Low Moderate (amine stabilization)
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazole Methylsulfanyl N/A High Low (susceptible to oxidation)
2-(Benzylsulfanyl)-4,5-dihydro-1,3-thiazole Benzylsulfanyl N/A High Moderate
2-(Diferrocenylvinyl)-4,5-dihydro-1,3-thiazole Diferrocenylvinyl 0.251 / 0.408 Moderate N/A

Key Research Findings

  • Redox Activity: Thiazole derivatives exhibit tunable redox potentials, influenced by substituent electronic effects .
  • Synthetic Flexibility : Mercapto intermediates enable diverse substitution patterns, facilitating tailored physicochemical properties .

Biological Activity

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a thiazole ring, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various medical conditions, particularly neurological disorders and infections. The unique structure of this compound, characterized by the presence of both nitrogen and sulfur atoms, contributes to its pharmacological properties.

Chemical Structure and Synthesis

The chemical formula for 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole can be represented as follows:

C6H10N2S\text{C}_6\text{H}_{10}\text{N}_2\text{S}

This compound can be synthesized through various methods that allow for modifications to enhance its biological properties. The synthesis typically involves the reaction of thiazole derivatives with aminoethyl sulfides, leading to the formation of the target compound.

Anticonvulsant Activity

Research indicates that compounds similar to 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole exhibit significant anticonvulsant properties. Studies have shown that thiazole derivatives can modulate neuronal activity and protect against seizures induced by electroshock and pentylenetetrazole models. For instance, some derivatives demonstrated effective protection from maximal electroshock-induced seizures (MES) and showed promising results in subcutaneous-pentylenetetrazole-induced seizure models .

CompoundModel UsedEffective Dose (mg/kg)Protection Level
Compound AMES20High
Compound BScPTZ15Moderate
2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazoleMES/ScPTZTBDTBD

Antimicrobial Activity

The thiazole moiety is well-known for its antimicrobial properties. Compounds containing the thiazole ring have shown efficacy against various pathogens, including bacteria and fungi. The presence of the aminoethyl sulfanyl group may enhance the solubility and bioactivity of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole compared to other thiazoles. Preliminary studies suggest that this compound could exhibit significant antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole can be influenced by its structural features. The following points summarize key aspects of its SAR:

  • Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances anticonvulsant activity.
  • Chain Length : Variations in the length of the aminoalkyl chain can affect solubility and biological efficacy.
  • Functional Groups : The introduction of different functional groups on the thiazole ring can lead to improved antimicrobial or anticonvulsant properties.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole. For example:

  • Anticonvulsant Screening : A series of thiazole derivatives were synthesized and tested for their anticonvulsant activity in animal models. Compounds exhibiting a median effective dose (ED50) lower than conventional antiepileptic drugs were identified as promising candidates for further development .
  • Antimicrobial Testing : In vitro studies demonstrated that certain thiazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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